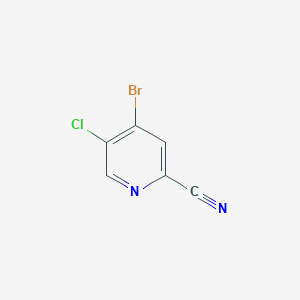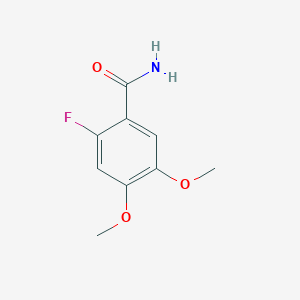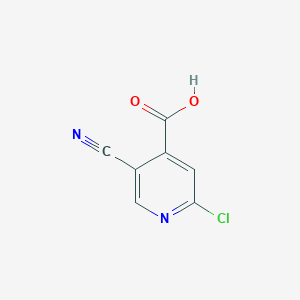![molecular formula C10H13BrClNO2S B1447491 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride CAS No. 1864016-64-7](/img/structure/B1447491.png)
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is an organic compound with the chemical formula C10H13BrClNO4S. It is a white crystalline solid that is soluble in water and alcohol. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and in the production of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds :
- This compound has been used in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones. These heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science (Benetti et al., 2002).
Intermediate in Insecticide Development :
- It serves as an important intermediate in the synthesis of chlorantraniliprole, a novel insecticide, suggesting its utility in agricultural chemistry (Wen-bo, 2011).
Generation of Sulfonated Tetrahydropyridine Derivatives :
- It is used in a radical reaction with sulfur dioxide and aryldiazonium tetrafluoroborates to create sulfonated tetrahydropyridine derivatives. This process highlights its role in synthetic organic chemistry, particularly in the synthesis of sulfonated compounds (An & Wu, 2017).
Pharmaceutical Research :
- This compound has been investigated in the discovery of RORγt inverse agonists, which are relevant in the treatment of inflammatory and autoimmune diseases. It shows the compound's potential in drug discovery and pharmaceutical research (Duan et al., 2019).
Synthesis of Bromophenols with Biological Activities :
- It has been used in the synthesis of novel bromophenols that exhibit antioxidant and anticholinergic activities, underlining its importance in the development of compounds with potential therapeutic benefits (Rezai et al., 2018).
Antiestrogenic Activity Study :
- Studies have explored its derivatives for their antiestrogenic activities, which are significant in the context of hormone-related diseases and conditions (Jones et al., 1979).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKFLKHFZRKURQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)





![2-[2-Bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447431.png)